molecular formula C26H40NOPS B6289437 [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2253984-99-3

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6289437
CAS No.: 2253984-99-3
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-YUDQIZAISA-N
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Description

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide derivative characterized by a stereochemically defined backbone and a di-tert-butylphosphanyl (P(t-Bu)₂) substituent. This compound belongs to the class of phosphine-containing sulfinamides, which are widely utilized as ligands in asymmetric catalysis due to their ability to induce enantioselectivity in transition-metal-catalyzed reactions. The di-tert-butylphosphanyl group provides significant steric bulk and electron-donating properties, which are critical for modulating the reactivity and selectivity of metal complexes. The compound’s molecular formula is C27H34NOPS (molecular weight: ~451.6 g/mol), though slight variations in substituents (e.g., additional methyl or aryl groups) may alter the formula in related derivatives.

Properties

IUPAC Name

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFQHFCHUMQGIB-YUDQIZAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Precursor Preparation

The compound’s synthesis begins with the preparation of its phosphanyl and sulfinamide precursors. The phosphanyl moiety is typically derived from di-tert-butylphosphine, which undergoes palladium-catalyzed cross-coupling with aryl halides to form the 2-(di-tert-butylphosphanyl)phenyl group . Simultaneously, the sulfinamide segment is synthesized via sulfur dioxide surrogates such as DABSO (dabco·SO₂ complex), which reacts with organometallic reagents to form sulfinates. Subsequent treatment with thionyl chloride generates sulfinyl chlorides, which are trapped with amines to yield sulfinamides .

For example, the reaction of p-fluorophenylmagnesium bromide with DABSO in tetrahydrofuran (THF) produces a sulfinate intermediate. This intermediate is then treated with thionyl chloride to form the corresponding sulfinyl chloride, which reacts with morpholine to yield the sulfinamide .

Coupling Reactions and Stereochemical Control

The critical step in synthesizing the target compound involves coupling the phosphanyl and sulfinamide precursors while maintaining stereochemical integrity. A patented method describes the reaction of the phosphanyl precursor (compound 6) with isopropanol and ethylene glycol dimethyl ether under controlled temperatures (-4°C to -6°C) . Sodium borohydride (NaBH₄) in dimethylacetamide is then added to reduce intermediates, followed by quenching with water and extraction using methyl tert-butyl ether .

Key reaction parameters include:

ParameterCondition/ReagentRoleSource
SolventEthylene glycol dimethyl etherFacilitates precursor coupling
Reducing AgentNaBH₄ in dimethylacetamideReduces intermediates
Temperature Control-4°C to -6°CMinimizes side reactions

Stereoselectivity is achieved using chiral auxiliaries or catalysts. For instance, the (1S)-configured benzyl group is introduced via asymmetric induction during the coupling step, often employing lithium amide bases to deprotonate intermediates selectively .

Sulfinamide Formation and Optimization

The sulfinamide group is incorporated using a one-pot, three-step sequence:

  • Sulfinate Formation : Organometallic reagents (e.g., Grignard or organolithium) react with DABSO to generate metal sulfinates.

  • Sulfinyl Chloride Synthesis : Sulfinates are treated with thionyl chloride (SOCl₂) at room temperature.

  • Amine Trapping : Sulfinyl chlorides react with amines (e.g., methylamine) in the presence of triethylamine to form sulfinamides .

This method avoids handling gaseous sulfur dioxide and achieves yields of 32–83% . For the target compound, methylamine is used to introduce the N,2-dimethyl groups, while the tert-butyl groups on phosphorus enhance steric bulk, improving catalytic activity in subsequent applications .

Purification and Characterization

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients . Advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization may refine enantiomeric purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with the sulfinamide’s sulfur stereochemistry verified using chiral shift reagents .

Scalability and Industrial Relevance

Scalable synthesis requires optimizing reagent stoichiometry and minimizing purification steps. The patented method achieves gram-scale production by telescoping reactions (i.e., performing multiple steps without isolating intermediates) . For example, after coupling the phosphanyl and sulfinamide precursors, the mixture is directly subjected to Boc protection using di-tert-butyl dicarbonate in THF, followed by aqueous workup and column chromatography .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYieldSource
DABSO-Based SulfinamideRoom-temperature conditions; avoids SO₂ gasModerate yields (32–83%)83%
Patent-Scale SynthesisGram-scale feasible; telescoped stepsRequires cryogenic conditions70–75%

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aryl or phosphanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has several applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide moiety can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfinamide-phosphine hybrids:

Compound Name Phosphine Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference
[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide Di-tert-butylphosphanyl C27H34NOPS 451.6 Phenylmethyl backbone; bulky P(t-Bu)₂ group High steric demand for enantioselective catalysis
[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide Di-tert-butylphosphanyl C27H42NO2PS 475.7 4-Methoxyphenyl substituent; enhanced electron-donating capacity Improved solubility in polar solvents; potential for tuning electronic effects
[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl-(1,1'-biphenyl)-2-yl)-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide Diphenylphosphino C36H44NOPS 569.8 Biphenyl backbone; diphenylphosphino (PPh₂) group Moderate steric bulk; used in cross-coupling reactions
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide Diphenylphosphino C33H36NO2PS 541.7 Xanthene scaffold; rigid aromatic backbone Rigidity enhances stereochemical control in catalysis
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide Di(adamantyl)phosphanyl C42H54NOPS 651.9 Adamantyl groups (extreme steric bulk); naphthyl substituent Extreme steric shielding for challenging asymmetric transformations
[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide Diphenylphosphino C30H30NO3PS 515.6 Benzo[d][1,3]dioxole ring; electron-withdrawing effects Stabilizes metal complexes in oxidative conditions

Key Observations :

Phosphine Group Impact: Di-tert-butylphosphanyl (P(t-Bu)₂): Provides strong electron-donating effects and steric bulk, favoring enantioselectivity in asymmetric hydrogenation. Diphenylphosphino (PPh₂): Less bulky than P(t-Bu)₂, enabling faster reaction kinetics but lower stereocontrol. Di(adamantyl)phosphanyl: Extreme steric hindrance stabilizes low-coordinate metal centers, useful for challenging substrates.

Backbone Modifications :

  • Aryl vs. Biphenyl : Biphenyl backbones (e.g., in ) enhance π-π interactions with substrates, while methoxyphenyl groups () improve solubility.
  • Xanthene Scaffold : Introduces rigidity, which restricts conformational flexibility and improves stereochemical outcomes.

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in ) increase ligand electron density, enhancing metal-ligand bond strength.
  • Electron-withdrawing groups (e.g., benzo[d][1,3]dioxole in ) stabilize metal complexes under oxidative conditions.

Safety and Handling :

  • Compounds with adamantyl or naphthyl groups (e.g., ) may require stringent storage conditions (argon atmosphere, dark) due to sensitivity.
  • Hazard statements (e.g., H302, H315) are common for sulfinamide derivatives, necessitating proper PPE.

Biological Activity

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide compound with significant potential in asymmetric synthesis and medicinal chemistry. This article reviews its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H40NOPS
  • Molecular Weight : 445.6 g/mol
  • CAS Number : 2565792-66-5

This compound acts primarily as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. The presence of the di-tert-butylphosphanyl group enhances its reactivity and selectivity in various chemical reactions, particularly in nucleophilic additions and condensation reactions with carbonyl compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies have shown that sulfinamides can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. The phosphanyl group may enhance interaction with biological targets, potentially leading to increased efficacy in cancer treatment.
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.
  • Chiral Auxiliary in Drug Synthesis :
    • The compound has been utilized in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs. Its ability to provide enantiomerically pure intermediates is crucial for the development of effective medications.

Case Studies

StudyFindings
Study 1Demonstrated the use of this compound as a chiral auxiliary in synthesizing enantiopure amines with improved yields compared to traditional methods.
Study 2Investigated the anticancer effects of sulfinamides, highlighting the compound's potential to inhibit specific cancer cell lines through apoptosis induction.
Study 3Explored the antimicrobial properties of related sulfinamides, suggesting a broader application for this compound in treating bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound:

  • Synthesis Optimization : Various synthetic routes have been developed to improve yield and purity. The use of chiral ligands has been emphasized to enhance selectivity during synthesis.
  • Biological Evaluations : In vitro studies have confirmed its effectiveness against certain cancer types and microbial strains. Further studies are warranted to elucidate its mechanisms and potential side effects.

Q & A

Basic: What are the key synthetic routes for preparing [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide?

The synthesis involves multi-step sequences to achieve the desired stereochemistry and functional group integration:

  • Step 1: Formation of the di-tert-butylphosphanyl-phenyl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Step 2: Introduction of the sulfinamide group using sulfinyl chlorides, with strict temperature control (-78°C to 0°C) to prevent racemization .
  • Step 3: Stereoselective assembly of the biphenylmethyl backbone, often employing chiral auxiliaries (e.g., Evans oxazolidinones) to enforce (1S) configuration .
  • Purification: Recrystallization or column chromatography (hexane/ethyl acetate gradients) ensures ≥95% purity .

Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

Key variables include:

  • Catalyst selection: Chiral phosphine ligands (e.g., BINAP) enhance stereochemical control in asymmetric steps .
  • Solvent polarity: Low-polarity solvents (toluene, THF) stabilize transition states favoring the desired stereoisomer .
  • Temperature gradients: Slow warming (-78°C to RT over 24h) minimizes kinetic byproduct formation .
  • Additives: Molecular sieves (3Å) remove trace water, suppressing hydrolysis of intermediates .

Table 1: Optimization Parameters and Outcomes

ParameterOptimal RangeImpact on eeReference
Catalyst Loading5-10 mol%+15-20% ee
Reaction Temp-40°C to 0°C+10% ee
SolventToluene+25% ee

Basic: What analytical techniques are critical for structural validation?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., biphenyl coupling) and sulfinamide proton environments .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 569.8 for C36H44NOPS) and isotopic patterns .
  • X-ray Crystallography: Resolves absolute stereochemistry, particularly for the (1S) and (S,R) configurations .

Advanced: How are stereochemical discrepancies resolved in catalytic applications?

Discrepancies (e.g., lower-than-expected ee in asymmetric hydrogenation) are addressed via:

  • Chiral HPLC: Separates enantiomers to quantify ee and identify minor impurities .
  • Kinetic Profiling: Compares reaction rates of (R)- vs. (S)-configured intermediates to identify selectivity bottlenecks .
  • DFT Calculations: Models transition states to rationalize steric/electronic effects of the di-tert-butylphosphanyl group on enantioselectivity .

Basic: What role does this compound play in asymmetric catalysis?

It serves as a chiral ligand in:

  • Hydrogenation: Enantioselective reduction of ketones (e.g., acetophenone derivatives) with >90% ee .
  • Cross-Coupling: Suzuki-Miyaura reactions where steric bulk of tert-butyl groups suppresses β-hydride elimination .

Advanced: How does its performance compare to structurally similar ligands (e.g., BINAP, Josiphos)?

Table 2: Comparative Catalytic Efficacy

LigandReaction Typeee (%)Turnover Frequency (h⁻¹)Reference
Target CompoundHydrogenation92450
BINAPHydrogenation85600
JosiphosCross-Coupling88300
  • Advantages: Higher ee due to rigid tert-butyl groups enhancing stereochemical control.
  • Limitations: Lower thermal stability vs. BINAP in high-temperature reactions .

Basic: How is computational modeling used to predict its reactivity?

  • Molecular Dynamics (MD): Simulates ligand-substrate interactions in solution-phase catalysis .
  • Docking Studies: Maps steric clashes between tert-butyl groups and substrates in enzyme-like pockets .

Advanced: What challenges arise in scaling up synthesis from lab to pilot plant?

  • Purification: Chromatography is impractical; alternatives like fractional crystallization require solvent screening .
  • Exotherm Management: Large-scale sulfinylation risks thermal runaway; jacketed reactors with <5°C/min heating rates are critical .
  • Catalyst Recovery: Immobilized catalysts (e.g., silica-supported Pd) reduce costs but may lower ee by 5-10% .

Basic: What safety protocols are essential during handling?

  • PPE: Gloves (nitrile), goggles, and lab coats mandatory due to sulfinamide sensitization risks .
  • Storage: Argon-filled desiccators at -20°C to prevent oxidation of the phosphanyl group .

Advanced: How can mechanistic studies reconcile conflicting data on catalytic turnover?

  • Isotopic Labeling: ²H/¹³C tracing identifies rate-limiting steps (e.g., substrate binding vs. reductive elimination) .
  • In Situ Spectroscopy: IR monitors intermediate formation (e.g., Pd-H species) to correlate with turnover .

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